![molecular formula C14H13F3N2O3S2 B5515012 4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
The chemical compound is associated with sulfonamide functionality, indicating its potential relevance in various biological and chemical research areas. Sulfonamides are known for their diverse biological activities and have been extensively studied for their antimicrobial properties and potential applications in medicinal chemistry. Although the specific compound might not be directly mentioned in the available literature, the general class of compounds it belongs to is significant in scientific research due to its versatility and utility in synthesis and drug development.
Synthesis Analysis
Synthesis involves complex reactions where starting materials are manipulated through various processes to yield the desired compound. For example, sulfonamide derivatives have been synthesized through reactions involving dimethylamino components and other specific reactants to study their structural and functional properties, highlighting the compound's relevance in creating biologically active molecules (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been elucidated through techniques such as X-ray crystallography, demonstrating detailed insights into the arrangement of atoms and the spatial configuration of molecules. This structural analysis is crucial for understanding the compound's chemical behavior and interaction capabilities (Pyrih et al., 2023).
Chemical Reactions and Properties
Chemical properties of sulfonamide derivatives, including the subject compound, involve their reactivity and the types of chemical reactions they can undergo. These compounds participate in novel reactions, leading to the formation of various derivatives with unique structures and potential applications, emphasizing their chemical versatility and functional adaptability (Tornus et al., 1996).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S2/c1-19(2)24(21,22)9-7-12(23-8-9)13(20)18-11-6-4-3-5-10(11)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZAKTDNPEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
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